molecular formula C10H13N3O B1423356 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 1354951-40-8

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B1423356
M. Wt: 191.23 g/mol
InChI Key: BPIHYSGCPWRBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP+ is a toxic compound that is known to selectively damage dopaminergic neurons, making it a useful tool for studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

Synthetic Applications and Catalysis

Research on compounds related to "3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one" indicates their utility in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and natural products. Enaminoketones, for instance, are highlighted for their role as intermediates in the synthesis of pyridine, pyrimidine, and pyrrole derivatives, showcasing the ambident nucleophilicity and electrophilicity that could be relevant to the compound (Negri, Kascheres, & Kascheres, 2004). Similarly, the application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, as detailed by Parmar, Vala, & Patel (2023), suggests potential catalytic uses for the compound, leveraging its structure for the development of pharmacologically relevant molecules.

Ligand Design and Metal Complexes

Compounds with pyridyl and amino functionalities are known to act as effective ligands in the formation of metal complexes, offering structural diversity and potential for application in magnetic, optical, and electrochemical devices. For example, the coordination chemistry of bis-pyridine and related ligands, as explored by Boča, Jameson, & Linert (2011), underlines the capacity for such molecules to engage in complex formation with metals, which could extend to "3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one" in facilitating diverse chemical properties and applications (Boča, Jameson, & Linert, 2011).

Biological and Pharmaceutical Applications

The presence of pyridine and amino groups in the structure of "3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one" hints at possible biological activity, given the widespread use of similar structures in drug design. For instance, enaminoketones have been identified as potential anticonvulsant compounds, emphasizing the importance of such structural motifs in pharmaceutical research (Negri, Kascheres, & Kascheres, 2004). Moreover, the synthesis and characterization of related heterocyclic compounds underscore their significance in medicinal chemistry, particularly for their anti-inflammatory properties (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

3,3-bis(methylamino)-1-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-10(12-2)6-9(14)8-4-3-5-13-7-8/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIHYSGCPWRBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=CC(=O)C1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213771
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one

CAS RN

1354951-40-8
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 2
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 3
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 4
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.